
Lapaquistat
Beschreibung
Historical Context of Squalene Synthase Inhibition
The cholesterol biosynthesis pathway involves a series of enzymatic steps, beginning with the conversion of acetyl-CoA to mevalonate, a step regulated by HMG-CoA reductase. medscape.orgembopress.org Downstream from HMG-CoA reductase, squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), catalyzes the first committed step solely dedicated to cholesterol production: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. ahajournals.orgresearchgate.netmedscape.orgijbs.comnih.govdrugbank.com
Inhibition of enzymes in the cholesterol synthesis pathway has long been a strategy for developing lipid-lowering drugs. Statins, which target HMG-CoA reductase, have been highly successful in reducing LDL cholesterol levels. medscape.orgembopress.org However, inhibiting HMG-CoA reductase can also affect the production of other essential isoprenoid molecules, such as ubiquinone and dolichol, which are involved in various cellular processes. medscape.orgnih.govnih.gov This led researchers to explore inhibiting enzymes further downstream in the pathway, such as squalene synthase, with the hypothesis that this might selectively reduce cholesterol synthesis without significantly impacting the production of these upstream isoprenoids. wikipedia.orgmedscape.orgnih.govdrugbank.comnih.gov
Efforts to develop squalene synthase inhibitors as potential lipid-lowering agents have been underway since the 1970s. ahajournals.orgahajournals.org Various compounds have been investigated in early-stage development, aiming to block the conversion of FPP to squalene. researchgate.netmedscape.orgnih.gov
Lapaquistat as a Prototype Squalene Synthase Inhibitor in Advanced Development
Among the squalene synthase inhibitors investigated, this compound (TAK-475) emerged as a key compound that progressed to advanced stages of clinical development. researchgate.netahajournals.orgresearchgate.netnih.govahajournals.org Developed by Takeda Pharmaceutical Company Limited, this compound acetate was studied extensively in phase 2 and phase 3 clinical trials for the treatment of hypercholesterolemia. researchgate.netahajournals.orgresearchgate.netnih.govahajournals.org
The clinical program for this compound involved a large number of participants across multiple studies, evaluating its efficacy and aspects of its metabolic effects as both a monotherapy and in combination with other lipid-altering drugs, such as statins. researchgate.netahajournals.orgnih.govahajournals.org These studies provided detailed research findings on this compound's impact on lipid parameters.
Research findings indicated that this compound effectively lowered LDL cholesterol levels in a dose-dependent manner. researchgate.netahajournals.orgnih.govahajournals.org Pooled data from phase 2 and 3 studies showed significant reductions in LDL cholesterol with this compound monotherapy and when co-administered with a statin. researchgate.netahajournals.orgnih.govahajournals.org For instance, this compound 100 mg demonstrated a significant decrease in LDL cholesterol compared to placebo in monotherapy studies and provided additional LDL cholesterol reduction when combined with statins. researchgate.netahajournals.orgnih.govahajournals.org
Beyond LDL-C, this compound also showed effects on other lipid and metabolic parameters. Studies reported reductions in non-HDL cholesterol, total cholesterol, apolipoprotein B, and very-low-density lipoprotein cholesterol, as well as median triglycerides. ahajournals.orgnih.govahajournals.org this compound also reduced C-reactive protein levels, a marker of cardiovascular risk. researchgate.netahajournals.orgnih.govahajournals.org
Preclinical studies with this compound acetate and its active metabolites demonstrated inhibition of de novo cholesterol synthesis and subsequent upregulation of LDL receptor mRNA expression in in vitro and in vivo models. medscape.org Inhibition of hepatic triglyceride synthesis was also observed in these models. medscape.org Studies in hypercholesterolemic rabbits indicated that this compound acetate decreased plasma cholesterol and triglyceride levels by lowering lipoproteins containing apoB100. nih.gov It also suppressed the development of atherosclerosis and xanthomatosis and altered the composition of coronary plaques. nih.govmedchemexpress.com
Despite demonstrating efficacy in lowering lipids, the clinical development of this compound was ultimately halted. researchgate.netahajournals.orgwikipedia.orgresearchgate.netnih.govahajournals.org
Here is a summary of lipid-lowering effects observed in clinical trials:
Note: Data compiled from cited sources. Specific percentage changes for parameters other than LDL-C were not consistently available across sources in a format suitable for precise tabulation.
This compound's journey through advanced clinical trials positioned it as a significant prototype among squalene synthase inhibitors, providing valuable insights into the potential and challenges of targeting this enzyme for lipid management. researchgate.netahajournals.orgnih.govahajournals.org
Eigenschaften
IUPAC Name |
2-[1-[2-[(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGUKVZPMPJBFK-LEAFIULHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189059-71-0 | |
Record name | Lapaquistat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189059-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lapaquistat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189059710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lapaquistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LAPAQUISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ79BV72X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms of Lapaquistat Action
Cellular and Molecular Responses to Squalene Synthase Inhibition by Lapaquistat
Effects on Hepatic Cholesterol Synthesis and Secretion
Inhibition of squalene synthase by this compound leads to a reduction in hepatic cholesterol biosynthesis. nih.gov This reduction in intracellular cholesterol levels triggers an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells. ahajournals.orgnih.govresearchgate.net The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL-C levels. ahajournals.orgnih.govresearchgate.net
Research findings from clinical trials demonstrated that this compound effectively lowered LDL-C levels in a dose-dependent manner. ahajournals.orgahajournals.orgnih.gov Pooled data from 12 Phase II and III studies involving over 6000 patients showed significant reductions in LDL-C. ahajournals.orgahajournals.orgnih.govresearchgate.net For instance, this compound 100 mg daily significantly decreased LDL-C by 21.6% in monotherapy studies and by 18.0% when administered in combination with a statin. ahajournals.orgahajournals.orgnih.govresearchgate.net The 50 mg dose also showed significant reductions, though generally smaller than the 100 mg dose. ahajournals.orgahajournals.org
Beyond LDL-C, this compound also demonstrated favorable effects on other lipid parameters. It consistently reduced levels of non-HDL cholesterol, total cholesterol, apolipoprotein B, and very-low-density lipoprotein cholesterol (VLDL-C), as well as triglycerides, compared to placebo. ahajournals.orgnih.govahajournals.org
Preclinical studies in animal models also supported these findings. In hypercholesterolemic rabbits, this compound acetate decreased plasma cholesterol and triglyceride levels by lowering lipoproteins containing apoB100. nih.gov It also suppressed the rate of triglyceride secretion from the liver in hypertriglyceridemic rats. researchgate.net
The following table summarizes key findings on the lipid-lowering effects of this compound from clinical trials:
Lipid Parameter | This compound 100 mg Monotherapy (% Change from Baseline) | This compound 100 mg + Statin (% Change from Baseline) | Placebo (% Change from Baseline) | Significance (vs. Placebo) |
LDL Cholesterol | -21.6% ahajournals.org | -18.0% ahajournals.org | Not specified (typically small increase or minor decrease) researchgate.net | P<0.001 ahajournals.org |
Total Cholesterol | Reduced ahajournals.orgahajournals.org | Reduced ahajournals.orgahajournals.org | Not specified | P≤0.01 ahajournals.orgahajournals.org |
Non-HDL Cholesterol | Reduced ahajournals.orgahajournals.org | Reduced ahajournals.orgahajournals.org | Not specified | P≤0.01 ahajournals.orgahajournals.org |
Apolipoprotein B | Reduced ahajournals.orgahajournals.org | Reduced ahajournals.orgahajournals.org | Not specified | P≤0.01 ahajournals.orgahajournals.org |
VLDL Cholesterol | Reduced ahajournals.orgahajournals.org | Reduced ahajournals.orgahajournals.org | Not specified | P≤0.01 ahajournals.orgahajournals.org |
Triglycerides | Reduced ahajournals.orgahajournals.org | Reduced ahajournals.orgahajournals.org | Not specified | P≤0.01 ahajournals.orgahajournals.org |
HDL Cholesterol | Not statistically significantly altered ahajournals.org | Not statistically significantly altered ahajournals.org | Not statistically significantly altered ahajournals.org | Not significant ahajournals.org |
Apolipoprotein A1 | Not statistically significantly altered ahajournals.org | Not statistically significantly altered ahajournals.org | Not statistically significantly altered ahajournals.org | Not significant ahajournals.org |
Note: Percentage changes for parameters other than LDL-C were consistently reported as reductions relative to placebo, with statistical significance (P≤0.01), but specific percentage values were not consistently available across sources for inclusion in the table.
Potential Influence on Inflammatory Markers (e.g., C-Reactive Protein)
Beyond its primary lipid-lowering effects, research indicated that this compound also had a potential influence on inflammatory markers, specifically high-sensitivity C-reactive protein (hs-CRP). ahajournals.orgnih.govahajournals.orgnih.govresearchgate.net
Clinical trial data demonstrated that this compound 100 mg significantly reduced hs-CRP levels compared to placebo (P<0.001). ahajournals.org The reduction with the 50 mg dose also showed a trend towards significance (P=0.059). ahajournals.org These findings suggested that the lipid-modifying effects of this compound might be associated with a modulation of inflammatory status. nih.gov
Further in vitro studies exploring the mechanisms behind this anti-inflammatory effect have been conducted. This compound and its active metabolite, TAK-475 M-I, by inhibiting squalene synthase, can lead to the accumulation of mevalonate-derived isoprenoids (MDIs), such as farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP). nih.govresearchgate.net In conditions simulating mevalonate kinase deficiency (MKD), a disorder characterized by inflammation and a shortage of MDIs, TAK-475 M-I incubation increased the levels of FPP, GGPP, and farnesol in human monocytic cells. nih.gov This increase in MDIs was suggested to potentially stop inflammation by blocking the release of inflammatory cytokines. nih.govresearchgate.net In an in vitro model for MKD, this compound was shown to reduce the release of inflammatory cytokines like IL-6 and TNF-α. mdpi.com This anti-inflammatory effect was observed in association with a low blockade of the metabolic pathway. mdpi.com
Preclinical studies in hypercholesterolemic rabbits also provided evidence of this compound's impact on inflammation-related processes in atherosclerotic plaques. Treatment with this compound acetate decreased the accumulation of macrophages and extracellular lipid in coronary plaques. nih.gov It also suppressed the expression of matrix metalloproteinase-1 and plasminogen activator inhibitor-1 in the plaque, contributing to the transformation of macrophage/lipid-rich plaques into more fibromuscular lesions. nih.gov
These findings collectively suggest that this compound's influence extends beyond lipid modification to potentially impact inflammatory pathways, as evidenced by the reduction in hs-CRP in clinical trials and observations in preclinical and in vitro studies.
Preclinical Research on Lapaquistat
In Vitro Investigations of Lapaquistat
In vitro research has focused on the direct effects of this compound and its metabolites on cholesterol synthesis in cellular models.
Enzyme Kinetics and Inhibition Studies in Cellular Models (e.g., HepG2 cells)
This compound (TAK-475) has been identified as a powerful competitive inhibitor of cholesterol synthesis in HepG2 cells. researchgate.netmdpi.com Studies involving squalene synthase prepared from HepG2 cells have shown potent inhibition by certain this compound derivatives, with some exhibiting IC50 values in the nanomolar range. science.gov Initial kinetic analyses of squalene synthase have provided insights into its interaction with substrates like trans-farnesyl diphosphate and NADPH. researchgate.net
Assessment of Cholesterol Synthesis Pathway Intermediates
Inhibiting squalene synthase, which acts downstream of HMG-CoA reductase, is expected to lead to an increase in mevalonate pathway intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.gov In vitro studies have demonstrated that this compound can significantly increase the levels of isoprenoids derived from mevalonate, such as FPP, GGPP, and farnesol, in a dose-dependent manner in human monocytic cells. mdpi.com This is in contrast to statins, which reduce the levels of these intermediates. nih.gov
In Vivo Animal Model Studies
In vivo studies using various animal models have investigated this compound's effects on lipid profiles, atherosclerosis progression, and the selectivity of its action.
Efficacy in Dyslipidemia Models
Preclinical studies in Wistar rats have demonstrated a dose-dependent inhibition of hepatic cholesterol biosynthesis following oral administration of this compound acetate. unife.it this compound acetate has been shown to decrease plasma cholesterol and triglyceride levels in various animal models, including Watanabe heritable hyperlipidemic myocardial infarction (WHHLMI) rabbits. medchemexpress.comnih.gov These reductions were associated with a lowering of lipoproteins containing apoB100. nih.gov Studies in marmosets also showed a decrease in total cholesterol and triglyceride plasma levels without affecting HDL levels at certain doses. researchgate.net
Impact on Atherosclerosis Progression and Plaque Morphology
Metabolic Profiling in Animal Models
Preclinical investigations into the metabolic fate of this compound acetate (TAK-475) in animal models have provided crucial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies primarily utilizing rats and dogs, often employing 14C-labeled this compound acetate, have elucidated the compound's metabolic pathways and the disposition of its active metabolite.
Following oral administration in rats, this compound acetate is rapidly absorbed and undergoes significant hydrolysis to its major active deacylated metabolite, TAK-475 M-I (T-91485). unife.it This metabolic conversion appears to occur predominantly during the process of intestinal absorption. researchgate.netthieme-connect.com Analysis of plasma and liver in rats after oral administration revealed the presence of the M-I metabolite, with this compound acetate itself being largely undetected. unife.it
Pharmacokinetic studies in both rats and dogs demonstrated relatively low oral bioavailability for this compound acetate, recorded at 3.5% and 8.2%, respectively, after a 10 mg/kg dose of the 14C-labeled compound. researchgate.netthieme-connect.com The primary circulating component of the administered radioactivity in the plasma of both species was identified as the M-I metabolite, which exhibits comparable pharmacological activity to the parent compound in vitro. researchgate.netthieme-connect.com
A notable finding in rats was the significantly higher concentration of the M-I metabolite observed in the liver, the primary site of cholesterol biosynthesis, compared to plasma concentrations following oral administration. researchgate.netthieme-connect.comthieme-connect.comnih.gov This suggests a targeted distribution or efficient uptake of the active metabolite into hepatic tissue. Investigations into the mechanism of hepatic uptake of M-I in rats and humans indicated a transporter-mediated process. thieme-connect.comnih.gov These studies revealed that M-I uptake into hepatocytes is concentrative, temperature-dependent, and saturable in both species. thieme-connect.comnih.gov In human hepatocytes, the organic anion transporting polypeptide (OATP) 1B3 was identified as a key transporter involved in the uptake of M-I. thieme-connect.comnih.gov
The main route of elimination of the administered radioactivity in both rats and dogs was fecal excretion. researchgate.netthieme-connect.com In rats, the absorbed radioactivity was primarily excreted into the bile in the form of the M-I metabolite. researchgate.netthieme-connect.com Furthermore, the M-I metabolite excreted into the bile was found to undergo partial enterohepatic circulation. researchgate.netthieme-connect.com
Beyond rats and dogs, studies in hypercholesterolemic rabbits have also contributed to the understanding of this compound acetate's effects on metabolic markers. In these models, this compound acetate treatment led to decreased serum lipid levels and an increase in coenzyme Q10 levels in both plasma and tissues. nih.gov
The following table summarizes key metabolic findings in rats and dogs:
Species | Administration Route | Primary Circulating Compound | Bioavailability | Main Elimination Route | Hepatic Uptake of M-I |
Rat | Oral | TAK-475 M-I | 3.5% | Fecal | Transporter-mediated |
Dog | Oral | TAK-475 M-I | 8.2% | Fecal | Not specified in detail |
Clinical Research Program of Lapaquistat
Phase 2 Clinical Trials
Phase 2 clinical trials were instrumental in evaluating the efficacy of lapaquistat across different doses and treatment regimens in patients with dyslipidemia. These studies provided key data on its ability to modify lipoprotein parameters both alone and in combination with existing therapies. ahajournals.orgahajournals.orgnih.gov Patients enrolled in these trials typically had elevated LDL-C levels, generally exceeding 100 or 130 mg/dL, depending on their cardiovascular risk profile and concomitant statin therapy, and triglyceride levels below 400 mg/dL. ahajournals.org The primary efficacy endpoint in these studies was commonly the percent change from baseline in LDL-C. ahajournals.org
Monotherapy Efficacy in Dyslipidemic Patients
In monotherapy studies, this compound demonstrated significant reductions in LDL-C levels compared to placebo. Pooled analysis of Phase 2 and 3 data indicated that this compound 100 mg significantly decreased LDL-C by 21.6% when administered as monotherapy. ahajournals.orgnih.gov In other Phase II/III studies, doses of 50 mg and 100 mg showed LDL-C reductions of 18% and 23%, respectively, after 12 weeks compared to placebo. onderzoekmetmensen.nl Beyond LDL-C, this compound monotherapy consistently reduced levels of other atherogenic lipids, including non-HDL cholesterol, total cholesterol, apolipoprotein B, and very-low-density lipoprotein cholesterol (VLDL-C), as well as median triglycerides relative to placebo. ahajournals.orgahajournals.org Small, statistically non-significant increases in HDL-C levels were observed across different dose groups. ahajournals.orgahajournals.org this compound also significantly reduced high-sensitivity C-reactive protein (hs-CRP), a marker of cardiovascular risk. ahajournals.orgahajournals.orgnih.govonderzoekmetmensen.nl
Table 1: Summary of Percent Change in Lipid Parameters with this compound Monotherapy (Pooled Phase 2/3 Data)
Parameter | This compound 100 mg (% Change vs Placebo) |
LDL-C | -21.6% ahajournals.orgnih.gov |
Non-HDL-C | Reduced (P≤0.01 vs placebo) ahajournals.orgahajournals.org |
Total Cholesterol | Reduced (P≤0.01 vs placebo) ahajournals.orgahajournals.org |
Apolipoprotein B | Reduced (P≤0.01 vs placebo) ahajournals.orgahajournals.org |
VLDL-C | Reduced (P≤0.01 vs placebo) ahajournals.orgahajournals.org |
Triglycerides | Reduced (P≤0.01 vs placebo) ahajournals.orgahajournals.org |
HDL-C | Small increase (not statistically significant) ahajournals.orgahajournals.org |
hs-CRP | Reduced (P<0.001) ahajournals.orgahajournals.orgonderzoekmetmensen.nl |
Note: Data compiled from pooled analyses of Phase 2 and 3 studies. Specific percentage changes for all parameters and doses were not uniformly available across sources, focusing primarily on the 100 mg dose for pooled analysis.
Combination Therapy Efficacy with Statins and Other Lipid-Altering Agents
This compound was also evaluated in combination with statins and other lipid-altering drugs. ahajournals.orgahajournals.orgnih.gov In pooled analysis, this compound 100 mg in combination with a statin decreased LDL-C by 18.0%. ahajournals.orgnih.gov Studies specifically assessing co-administration with statins demonstrated that this compound provided additional LDL-C lowering. For instance, in a 24-week coadministration study, this compound 100 mg added to stable atorvastatin therapy reduced LDL-C by 19.1% compared to a 0.7% increase with atorvastatin plus placebo. medscape.org When co-administered with statins, this compound at doses of 50 mg and 100 mg decreased LDL-C by an additional 14% and 19%, respectively, over 24 weeks. nih.gov Significant decreases in total cholesterol, triglycerides, and apolipoprotein B were also observed when this compound was added to statin therapy. medscape.org
Table 2: Summary of Percent Change in Lipid Parameters with this compound in Combination with Statins (Selected Phase 2/3 Data)
Parameter | This compound 100 mg + Statin (% Change vs Statin + Placebo) |
LDL-C | -19.8% (vs atorvastatin + placebo) medscape.org |
Total Cholesterol | -13.5% (vs atorvastatin + placebo) medscape.org |
Apolipoprotein B | -17.2% (vs atorvastatin + placebo) medscape.org |
Triglycerides | -11.8% (vs atorvastatin + placebo) medscape.org |
VLDL-C | -13.2% (vs atorvastatin + placebo) medscape.org |
HDL-C | 0.1% (vs atorvastatin + placebo) medscape.org |
Note: Data primarily reflects results from a 24-week coadministration study with atorvastatin. medscape.org
Dose-Dependent Reductions in Lipoprotein Parameters
Clinical trials consistently demonstrated a dose-dependent reduction in LDL-C levels with this compound. researchgate.netahajournals.orgahajournals.orgnih.govonderzoekmetmensen.nl Studies included evaluation of daily doses of 25 mg, 50 mg, and 100 mg. researchgate.netahajournals.orgahajournals.orgnih.gov The greatest reductions in LDL-C were generally observed with the 100 mg dose. medscape.orgahajournals.org This dose-response effect was a notable finding across the clinical development program. researchgate.netahajournals.orgahajournals.orgnih.govonderzoekmetmensen.nl
Phase 3 Clinical Trials
The this compound clinical program advanced to Phase 3, involving large-scale efficacy assessments. medscape.orgresearchgate.netahajournals.orgahajournals.orgnih.gov
Large-Scale Efficacy Assessment Across Diverse Dyslipidemic Populations
The Phase 3 program, combined with Phase 2 studies for pooled analysis, included over 6000 patients. researchgate.netahajournals.orgahajournals.orgnih.govnih.gov These trials enrolled dyslipidemic patients with elevated LDL-C, encompassing diverse populations including those with primary hypercholesterolemia and familial hypercholesterolemia (both heterozygous and homozygous forms). researchgate.netahajournals.orgonderzoekmetmensen.nlnih.gov While efficacy data were pooled across these studies, demonstrating significant LDL-C lowering with this compound monotherapy and in combination with statins as described in the Phase 2 sections ahajournals.orgnih.gov, detailed breakdowns of efficacy specifically within every diverse dyslipidemic subpopulation from Phase 3 trials were not extensively detailed in the available pooled summaries. However, studies did include patients with severe hypercholesterolemia on high-dose statins and patients with homozygous familial hypercholesterolemia. researchgate.netonderzoekmetmensen.nl this compound reduced LDL-C levels in a 12-week study in homozygous familial hypercholesterolemia patients. researchgate.netonderzoekmetmensen.nl
Long-Term Safety Evaluation
The clinical program included studies designed to evaluate the long-term safety of this compound. A large 96-week safety study was part of the pooled analysis, involving 2121 patients. ahajournals.orgresearchgate.netnih.gov The median duration of exposure to this compound in the pooled studies was approximately 23.0 weeks. ahajournals.org Long-term studies indicated that while lower doses were better tolerated, higher doses were associated with potential hepatic safety issues. Elevations in liver enzymes, specifically alanine aminotransferase (ALT), were observed, which suggested potential hepatic toxicity, particularly at the 100 mg dose. ahajournals.orgresearchgate.netnih.govnih.govunife.itahajournals.orgcsic.es The observation of elevated ALT values, combined with a rare increase in bilirubin, presented potential hepatic safety concerns that ultimately led to the termination of this compound's development. ahajournals.orgresearchgate.netnih.govnih.govahajournals.org
Specific Patient Cohorts
This compound was investigated in various patient populations with dyslipidemia. The clinical trials included patients with elevated LDL-C and triglyceride levels. ahajournals.org Specific cohorts studied included patients with homozygous familial hypercholesterolemia and patients with type 2 diabetes. ahajournals.orgmedscape.orgpatsnap.comdrugbank.comnibn.go.jpclinicaltrialsregister.eu
In a 12-week study involving patients with homozygous familial hypercholesterolemia (n=44), this compound at doses of 50 mg or 100 mg was evaluated. ahajournals.org Baseline mean LDL-C levels in this cohort were notably high, ranging from 329 to 350 mg/dL (8.53 to 9.06 mmol/L) despite existing lipid-lowering therapy. ahajournals.org
Studies were also planned or conducted to investigate this compound as an add-on treatment in patients with type 2 diabetes who had not achieved satisfactory lipid control with existing therapies. medscape.orgpatsnap.comdrugbank.comclinicaltrialsregister.eu
Clinical Efficacy Outcomes
The clinical trials evaluated the efficacy of this compound across several lipid and metabolic parameters. The primary efficacy endpoint in many studies was the percent change from baseline in LDL-C. ahajournals.org Secondary efficacy measures included non-HDL cholesterol, total cholesterol, apolipoprotein B, triglycerides, VLDL-C, HDL-C, apolipoprotein A1, and high-sensitivity C-reactive protein (hs-CRP). ahajournals.orgahajournals.orgmedscape.orgonderzoekmetmensen.nl
Reduction in Low-Density Lipoprotein Cholesterol (LDL-C)
This compound consistently demonstrated a significant reduction in LDL-C levels in a dose-dependent manner. ahajournals.orgresearchgate.netnih.govnih.govunife.itahajournals.org In a pooled analysis of Phase 2 and 3 studies, this compound 100 mg significantly decreased LDL-C by 21.6% in monotherapy. ahajournals.orgresearchgate.netnih.govahajournals.org When co-administered with statins, this compound 100 mg resulted in an 18.0% reduction in LDL-C. ahajournals.orgresearchgate.netnih.govahajournals.org The 50 mg dose also produced significant reductions in LDL-C compared to placebo. ahajournals.orgnih.govmedscape.org For instance, this compound 50 mg decreased LDL-C by 18% at 12 weeks in monotherapy, while the 100 mg dose resulted in a 23% reduction at 12 weeks. nih.gov In co-administration studies, this compound 50 mg and 100 mg decreased LDL-C by an additional 14% and 19%, respectively, at 24 weeks when added to statins. nih.gov
In the homozygous familial hypercholesterolemia study, this compound reduced LDL-C levels by 10.66% compared with 3.59% for placebo, although this difference was not statistically significant (P=0.203). ahajournals.org
Table 1: Summary of LDL-C Reduction in Pooled Analysis
Treatment Regimen | This compound Dose | % Change in LDL-C (vs. Placebo) | Source |
Monotherapy | 100 mg | -21.6% | ahajournals.orgresearchgate.netnih.govahajournals.org |
Combination with a Statin | 100 mg | -18.0% | ahajournals.orgresearchgate.netnih.govahajournals.org |
Monotherapy | 50 mg | -18% (at 12 weeks) | nih.gov |
Monotherapy | 100 mg | -23% (at 12 weeks) | nih.gov |
Combination with Statins | 50 mg | Additional -14% (at 24 weeks) | nih.gov |
Combination with Statins | 100 mg | Additional -19% (at 24 weeks) | nih.gov |
Effects on Non-HDL Cholesterol, Total Cholesterol, and Apolipoprotein B
This compound consistently reduced mean non-HDL cholesterol, total cholesterol, and apolipoprotein B levels relative to placebo in monotherapy studies (P≤0.01). ahajournals.orgahajournals.org When combined with other lipid-altering drugs, this compound also significantly reduced non-HDL-C, total cholesterol, and apolipoprotein B compared with placebo (P≤0.006). ahajournals.orgahajournals.org
Table 2: Changes in Non-HDL-C, Total Cholesterol, and Apolipoprotein B in Monotherapy Studies (Relative to Placebo)
Parameter | This compound Effect | Statistical Significance | Source |
Non-HDL Cholesterol | Reduced | P≤0.01 | ahajournals.orgahajournals.org |
Total Cholesterol | Reduced | P≤0.01 | ahajournals.orgahajournals.org |
Apolipoprotein B | Reduced | P≤0.01 | ahajournals.orgahajournals.org |
Changes in Triglyceride and Very Low-Density Lipoprotein Cholesterol (VLDL-C) Levels
This compound reduced median triglyceride levels relative to placebo in monotherapy studies. ahajournals.orgahajournals.org Very low-density lipoprotein cholesterol (VLDL-C) levels were also consistently reduced by this compound compared with placebo in monotherapy trials. ahajournals.orgahajournals.org In co-administration studies, this compound significantly reduced triglycerides and VLDL-C compared with placebo. ahajournals.orgahajournals.org
Table 3: Changes in Triglycerides and VLDL-C in Clinical Studies (Relative to Placebo)
Parameter | This compound Effect | Source |
Triglycerides | Reduced | ahajournals.orgahajournals.org |
VLDL-C | Reduced | ahajournals.orgahajournals.org |
Impact on High-Sensitivity C-Reactive Protein (hs-CRP)
This compound also demonstrated an impact on high-sensitivity C-reactive protein (hs-CRP), a marker of inflammation and cardiovascular risk. ahajournals.orgnih.govahajournals.org Both the 50 mg and 100 mg doses of this compound significantly reduced hs-CRP levels compared to placebo (P<0.001), with larger reductions observed at the 100 mg dose. ahajournals.orgahajournals.org In co-administration studies, this compound 100 mg reduced hs-CRP relative to placebo (P<0.001), while the reduction with the 50 mg dose showed a trend toward significance (P=0.059). ahajournals.orgahajournals.org
Table 4: Impact on High-Sensitivity C-Reactive Protein (hs-CRP)
Treatment Group | This compound Dose | hs-CRP Change vs. Placebo | Statistical Significance | Source |
Monotherapy | 50 mg | Reduced | P<0.001 | ahajournals.orgahajournals.org |
Monotherapy | 100 mg | Reduced (larger reduction) | P<0.001 | ahajournals.orgahajournals.org |
Combination Therapy | 50 mg | Trended toward reduction | P=0.059 | ahajournals.orgahajournals.org |
Combination Therapy | 100 mg | Reduced | P<0.001 | ahajournals.orgahajournals.org |
Clinical Safety and Tolerability Profile
The clinical development of this compound was ultimately halted due to safety concerns, primarily related to hepatic toxicity. ahajournals.orgahajournals.orgresearchgate.netresearchgate.netnih.gov While generally well tolerated with most side effects being mild or moderate, the hepatic safety profile, particularly at the 100 mg dose, presented significant challenges. medscape.org
Assessment of Hepatic Safety Parameters: Alanine Aminotransferase (ALT) and Total Bilirubin Elevations
Elevations in hepatic enzymes, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST), were a notable concern in the clinical trials of this compound, particularly at the 100 mg dose. ahajournals.orgahajournals.orgresearchgate.netresearchgate.netnih.govnih.gov The incidence of elevated transaminases (ALT and AST ≥ 3 times the upper limit of normal (ULN) on two successive occasions) in patients taking this compound 100 mg was between 2% to 3%, which was substantially higher compared to those taking placebo or statin monotherapy (<0.3%). nih.gov In pooled efficacy studies, the increase in ALT value ≥3 times the ULN on ≥2 consecutive visits was 2.0% for this compound 100 mg versus 0.3% for placebo. ahajournals.orgahajournals.orgresearchgate.net In the long-term study, this rate was 2.7% for this compound 100 mg versus 0.7% for low-dose atorvastatin. ahajournals.orgahajournals.orgresearchgate.net Increases in AST paralleled ALT but at a reduced rate. ahajournals.org The majority of consecutive elevations occurred at 12 weeks or later. ahajournals.org
Hy's Law Criteria Fulfillment in Clinical Cohorts
A critical finding related to hepatic safety was the fulfillment of Hy's Law criteria in some patients receiving this compound 100 mg. ahajournals.orgahajournals.orgresearchgate.netnih.gov Hy's Law criteria, defined by the FDA, involve significant elevation of ALT accompanied by increases in total bilirubin levels, indicating a higher likelihood of progression to hepatic failure. nih.gov In the clinical program, two patients receiving this compound 100 mg met the Hy's Law criteria of alanine aminotransferase elevation plus increased total bilirubin. ahajournals.orgahajournals.orgresearchgate.net This finding was a primary reason for the termination of further clinical development of this compound acetate for hypercholesterolemia. ahajournals.orgresearchgate.netnih.gov
Musculoskeletal and Other Systemic Adverse Events
Here is a summary of key safety findings:
Adverse Event Category | This compound 100 mg (% Incidence) | Placebo/Control (% Incidence) | Statin Monotherapy (% Incidence) |
Adverse Events Leading to Withdrawal (Pooled Efficacy) | 5.7 | 3.1 | - |
Adverse Events Leading to Withdrawal (Long-Term Study) | 13.4 | - | 8.8 (Atorvastatin) |
ALT ≥ 3x ULN (≥ 2 consecutive visits) (Pooled Efficacy) | 2.0 | 0.3 | - |
ALT ≥ 3x ULN (≥ 2 consecutive visits) (Long-Term Study) | 2.7 | - | 0.7 (Low-dose Atorvastatin) |
Hy's Law Cases | 2 patients | 0 | 0 |
Note: Data is pooled from multiple studies and may represent different control groups. Percentages are approximate based on available information. ahajournals.orgahajournals.orgresearchgate.netnih.gov
Challenges and Limitations in Lapaquistat Development
Hepatic Safety Concerns Leading to Development Termination
A primary reason for the termination of lapaquistat's development was the observation of hepatic safety concerns in clinical trials, particularly at the higher dose of 100 mg. nih.govahajournals.orgnih.govahajournals.orgresearchgate.netunife.it Pooled data from 12 clinical studies involving over 6,000 patients revealed an increased incidence of elevated alanine aminotransferase (ALT) levels, an indicator of liver damage. ahajournals.orgnih.govahajournals.orgresearchgate.net In these studies, an increase in ALT values of ≥3 times the upper limit of normal on two successive occasions was observed in 2.0% to 2.7% of patients receiving this compound 100 mg, compared to a much lower incidence of 0.3% to 0.7% in placebo or low-dose atorvastatin groups. ahajournals.orgnih.govahajournals.orgresearchgate.net Furthermore, two patients treated with this compound 100 mg met the criteria for Hy's Law (elevated ALT accompanied by increased total bilirubin), which suggests a higher likelihood of progressing to hepatic failure. nih.govahajournals.orgnih.govahajournals.orgresearchgate.net While the 50 mg dose did not appear to carry a similar risk of liver enzyme elevation compared to placebo, the hepatic safety issues at the 100 mg dose were a significant factor in the decision to halt further clinical development. nih.govahajournals.orgahajournals.org
The following table summarizes the incidence of elevated ALT levels in clinical trials:
Treatment Group | Incidence of ALT ≥ 3x ULN (≥2 consecutive visits) |
Placebo | 0.3% ahajournals.orgnih.gov |
Low-dose Atorvastatin | 0.7% ahajournals.orgnih.gov |
This compound 100 mg (pooled) | 2.0% ahajournals.orgnih.gov |
This compound 100 mg (long-term study) | 2.7% ahajournals.orgnih.gov |
Risk-Benefit Assessment and Commercial Viability Considerations
The decision to terminate this compound's development was also influenced by a comprehensive risk-benefit assessment and considerations regarding its commercial viability. nih.govahajournals.orgahajournals.orgunife.it Although this compound demonstrated efficacy in lowering LDL-C, the observed incidence of hepatotoxicity at the 100 mg dose exceeded that of commercially available statins at their highest doses. nih.gov This unfavorable safety profile, coupled with the modest LDL-C lowering efficacy compared to statin monotherapy, contributed to a negative risk-benefit assessment for the higher dose. nih.gov
The lower dose of this compound (50 mg) did not show significant hepatic toxicity compared to placebo. nih.govahajournals.orgahajournals.org However, the LDL-C reduction achieved with the 50 mg dose was considered insufficient to be commercially viable when compared to existing lipid-lowering therapies such as bile acid sequestrants and cholesterol absorption inhibitors, which offered comparable LDL-C reductions. nih.govahajournals.orgahajournals.orgunife.it This lack of a clear advantage in terms of efficacy at a safe dose, combined with the safety concerns at a more efficacious dose, rendered this compound uncompetitive in the established market for lipid-lowering agents. nih.govahajournals.orgahajournals.orgunife.it
Comparative Efficacy Challenges Against Established Lipid-Lowering Therapies
Clinical trials indicated that this compound effectively lowered LDL-C in a dose-dependent manner, both as monotherapy and when co-administered with statins. ahajournals.orgnih.govahajournals.orgresearchgate.net In pooled analyses, this compound 100 mg decreased LDL-C by 21.6% in monotherapy and by 18.0% in combination with a statin. ahajournals.orgnih.govahajournals.orgresearchgate.net this compound 50 mg decreased LDL-C by 18% as monotherapy. nih.gov While these reductions were statistically significant, they were considered modest when compared to the LDL-C lowering potential of existing therapies, particularly statins. nih.gov For instance, a Phase 2 study comparing different doses of this compound with atorvastatin showed that atorvastatin produced a greater reduction in LDL-C than this compound monotherapy. medscape.org
Insights into Drug Development Landscape for Lipid-Altering Agents
The experience with this compound provides valuable insights into the challenges inherent in the drug development landscape for lipid-altering agents. The high efficacy and well-established safety profiles of existing therapies, particularly statins, set a high bar for new entrants. nih.govresearchgate.nettandfonline.comtandfonline.com Statins have become the cornerstone of dyslipidemia management due to their significant LDL-C reduction capabilities and generally favorable safety profile, despite the potential for muscle-related side effects in a subset of patients. researchgate.nettandfonline.comtandfonline.com
The failure of this compound, despite its novel mechanism of action as a squalene synthase inhibitor, highlights that demonstrating comparable or superior efficacy alongside a favorable safety profile is crucial for the successful development and commercialization of new lipid-lowering drugs. nih.govresearchgate.net The observed hepatotoxicity with this compound underscores the importance of thorough safety assessments throughout the development process. nih.govahajournals.orgnih.govahajournals.orgresearchgate.net The case of this compound also illustrates that even if a novel mechanism avoids certain side effects associated with existing drugs (like the hoped-for reduction in muscle-related side effects compared to statins), unexpected toxicities can emerge. nih.gov The termination of this compound's development in 2007, despite reaching advanced clinical stages, serves as a notable example of the significant hurdles faced by drug candidates in this competitive therapeutic area. ahajournals.orgahajournals.orgresearchgate.netunife.it
Synthetic Methodologies and Impurity Analysis for Lapaquistat
Chemical Synthesis Approaches to Lapaquistat
The chemical synthesis of this compound (TAK-475) was detailed in a patent application filed by Takeda Pharmaceutical Co., Ltd., the compound's originator. unife.it Although the intricate step-by-step synthetic schemes are typically protected under patent law, the molecular architecture of this compound suggests a multi-step process. This process would involve the precise construction of its distinctive bicyclic core, along with the incorporation of a chlorinated aromatic ring, ester functionalities, and a piperidine ring. wikipedia.org Putative key intermediates in this synthesis include farnesyl diphosphate, an N-protected piperidine species, and a chlorophenyl oxepane derivative. The synthetic pathway likely employs a variety of standard organic transformations, such as oxidation, reduction, and substitution reactions, particularly targeting the aromatic and piperidine ring systems.
Stereochemical Considerations in Synthesis
A critical aspect of this compound synthesis is the control of stereochemistry, as the molecule contains two chiral centers. The desired stereochemical configuration is reported as (R,R). Achieving this specific spatial arrangement of atoms requires the application of specialized synthetic techniques, such as asymmetric synthesis or chiral resolution methods. Enzymatic catalysis or asymmetric hydrogenation mediated by transition metals are examples of methodologies that could have been utilized to selectively form the correct (R,R)-configuration at the chiral centers during the synthesis. The use of chiral reagents is fundamental in asymmetric synthesis to induce or transfer chirality, leading to the formation of enantiomerically pure substances with precise three-dimensional orientations. scbt.com
Impurity Profiling and its Implications for Clinical Safety
Impurity profiling is an indispensable process in the pharmaceutical industry, aimed at identifying, quantifying, and characterizing any unintended chemical substances present in drug materials. synthinkchemicals.comijpsjournal.com For this compound, impurities could originate from the starting materials, intermediate compounds formed during synthesis, residual reagents, catalysts, or unwanted by-products of the chemical reactions. synthinkchemicals.com
Clinical trials, specifically Phase 3 studies, of this compound revealed instances of hepatotoxicity, which were hypothesized to be potentially linked to impurities generated during the synthesis process. Analytical techniques are employed to monitor the purity of this compound. High-performance liquid chromatography (HPLC), often coupled with UV detection at a wavelength of 254 nm, is a standard method for assessing purity, with reports indicating a typical purity of ≥98%. Regulatory bodies, such as the FDA and the International Council for Harmonisation (ICH), have established guidelines that mandate impurity profiling throughout the drug development and manufacturing lifecycle to ensure the safety and quality of pharmaceutical products. synthinkchemicals.comijpsjournal.com
Stability and Degradation Pathways of this compound
The stability of this compound is a crucial factor for its storage and handling. The compound has been shown to undergo degradation when exposed to acidic conditions, with ester hydrolysis identified as a primary degradation pathway. To maintain its stability over extended periods, it is recommended to store this compound under specific conditions, such as lyophilized and at -20°C in an anhydrous solvent like DMSO. Studies on the stability of this compound acetate stock solutions indicate a shelf life of 6 months when stored at -80°C and 1 month at -20°C. medchemexpress.commedchemexpress.com A comprehensive understanding of the degradation pathways is essential for establishing appropriate storage conditions, determining retest periods, and ensuring the quality of the compound over time.
Scale-Up and Industrial Production Methodologies
Transitioning the synthesis of this compound from a laboratory bench to industrial-scale production involves significant optimization to ensure efficiency, cost-effectiveness, and consistent product quality in larger quantities. Takeda Pharmaceutical Co., Ltd., being the innovator, would have undertaken extensive work to optimize the pilot-scale synthesis. Advanced chemical engineering techniques, such as continuous flow chemistry, may have been implemented to improve reaction efficiency and yield, particularly for key steps like cyclization reactions. Furthermore, methodologies like Design of Experiments (DoE) were likely utilized to systematically optimize process parameters for reactions such as amidations, ensuring robustness and reproducibility at scale.
Environmental Considerations in Manufacturing
The manufacturing of pharmaceutical compounds like this compound must also consider their potential environmental impact. The presence of a chlorine atom within the this compound structure presents specific challenges related to waste management and disposal. To address these concerns and minimize environmental burden, patent literature suggests that the manufacturing process incorporated halogen recovery systems. These systems are designed to capture and manage halogenated waste products, reflecting a commitment to more environmentally conscious production practices. Implementing such measures is part of broader efforts in the pharmaceutical industry to reduce the environmental footprint of chemical manufacturing through responsible waste handling and the adoption of greener chemistry principles where feasible.
Broader Research Implications and Future Directions
Lessons Learned from Lapaquistat's Clinical Program for Squalene Synthase Inhibitors
This compound acetate, a squalene synthase inhibitor (SSI), progressed to advanced clinical testing for hypercholesterolemia. ahajournals.orgahajournals.org The clinical program, which included phase 2 and 3 studies with over 6000 patients, demonstrated that this compound effectively lowered LDL-C levels in a dose-dependent manner, both as monotherapy and in combination with statins. ahajournals.orgahajournals.orgresearchgate.netnih.gov For instance, this compound 100 mg daily reduced LDL-C by 21.6% in monotherapy and by 18.0% when combined with a statin. ahajournals.orgahajournals.orgnih.gov It also showed reductions in other cardiovascular risk markers, such as C-reactive protein. ahajournals.orgahajournals.orgnih.govahajournals.org
Despite its efficacy in lipid lowering, the development of this compound was terminated due to potential hepatic safety issues, specifically elevations in alanine aminotransferase (ALT) and a rare increase in bilirubin at the 100 mg dose. ahajournals.orgahajournals.orgresearchgate.netnih.gov The 50 mg dose did not show a similar risk of liver enzyme elevation, but the LDL-C reduction was considered insufficient for commercial viability. ahajournals.orgahajournals.org
The experience with this compound highlighted the challenges in developing lipid-altering drugs and specifically SSIs. ahajournals.orgresearchgate.netnih.gov One potential reason for the hepatic issues was speculated to be the conversion of farnesyl-PP into toxic farnesol-derived dicarboxylic acid due to the blockade of squalene synthase, along with the upregulation of LDL receptors. researchgate.net This underscores the importance of understanding the downstream metabolic consequences of inhibiting squalene synthase.
Here is a summary of key findings from this compound's clinical program:
Outcome | This compound 100 mg Monotherapy (LDL-C Change) | This compound 100 mg + Statin (LDL-C Change) | This compound 100 mg (ALT Elevation ≥3x ULN) |
LDL-C Reduction | 21.6% ahajournals.orgahajournals.orgnih.gov | 18.0% ahajournals.orgahajournals.orgnih.gov | N/A |
Increase in ALT ≥3x ULN (Pooled Efficacy) | N/A | N/A | 2.0% vs 0.3% (Placebo) ahajournals.orgahajournals.orgnih.gov |
Increase in ALT ≥3x ULN (Long-term Study) | N/A | N/A | 2.7% vs 0.7% (Low-dose Atorvastatin) ahajournals.orgahajournals.orgnih.gov |
Continued Exploration of Squalene Synthase as a Therapeutic Target
Squalene synthase (SQS) remains an attractive target for managing elevated serum cholesterol and atherosclerosis. nih.govcmu.edu.tw SQS catalyzes the first committed step in the biosynthesis of the sterol nucleus of cholesterol, converting two molecules of farnesyl pyrophosphate (FPP) to squalene. nih.govcmu.edu.twtandfonline.comresearchgate.netresearchgate.net Inhibiting this enzyme is expected to reduce cholesterol synthesis downstream of HMG-CoA reductase, potentially offering an alternative or complementary approach to statins. tandfonline.commdpi.com
Compared to HMG-CoA reductase, SQS is positioned later in the cholesterol biosynthesis pathway. mdpi.comnih.gov This strategic location is considered advantageous because its inhibition is not expected to interfere with the biosynthesis of other essential isoprenoid molecules, which was a concern with earlier cholesterol-lowering therapies. tandfonline.commdpi.comnih.gov
Despite the challenges faced by this compound, the potential of SQS as a therapeutic target persists. Researchers continue to explore SQS inhibitors as promising drugs for hyperlipidemia. cmu.edu.twtandfonline.commdpi.comnih.gov The hope is that newer agents targeting SQS might offer improved efficacy and safety profiles compared to previous attempts. tandfonline.com
Investigation of Alternative Squalene Synthase Inhibitors with Improved Safety Profiles
The lessons learned from this compound's clinical program have spurred the investigation of alternative squalene synthase inhibitors with potentially improved safety profiles. The goal is to identify compounds that retain the lipid-lowering efficacy of SSIs while mitigating the hepatic liabilities observed with this compound.
Researchers are employing various strategies for the discovery of novel SSIs, including substrate-based drug design, natural product screening, and archival screening. tandfonline.com Structure-activity relationship studies are crucial in identifying compounds with enhanced pharmacokinetic profiles and reduced potential for adverse effects. researchgate.net For example, studies have focused on designing compounds with high hepatic selectivity, which could minimize systemic exposure and potential off-target effects. nih.gov
Novel series of SSIs are being investigated. researchgate.netnih.gov For instance, a series of trifluoromethyltriazolobenzoxazepine compounds has shown potent SQS inhibitory activity, high hepatic selectivity, and efficacy in lowering plasma lipids in preclinical models. nih.gov Another series of small molecules identified through a genomic DNA reporter screen also demonstrated SQS inhibition and cooperative action with statins in upregulating the LDL receptor in vitro. researchgate.net These efforts highlight the ongoing commitment to finding SSIs with improved therapeutic indices.
Potential Repurposing and Novel Applications of this compound Analogues (e.g., Mevalonate Kinase Deficiency)
Beyond its intended use for hypercholesterolemia, there is exploration into the potential repurposing and novel applications of this compound or its analogues. One area of investigation is Mevalonate Kinase Deficiency (MKD). medchemexpress.com MKD is a rare autoinflammatory disease caused by mutations in the mevalonate kinase gene, leading to a deficiency in the mevalonate pathway. units.itunife.it
The rationale for exploring this compound in MKD stems from its mechanism of action within the mevalonate pathway. unife.itnih.gov By inhibiting squalene synthase, this compound could potentially modulate the pathway, increasing the availability of anti-inflammatory isoprenoid intermediates. unife.itnih.gov Preclinical studies in cellular models of MKD and in animal models have shown promising results, suggesting that this compound might have anti-inflammatory effects, particularly in milder forms of the disease where residual enzymatic activity is present. unife.itnih.gov
Repurposing existing drugs like this compound offers advantages, including reduced development costs and faster timelines due to existing pharmacokinetic, toxicology, and safety data. unife.it While this compound's clinical development for hypercholesterolemia was halted, its potential in rare diseases like MKD is being explored. units.itunife.it
Advanced Preclinical Research in Atherosclerosis and Other Cardiovascular Conditions
Advanced preclinical research continues to investigate the effects of this compound and other squalene synthase inhibitors on atherosclerosis and other cardiovascular conditions. Studies in animal models, such as hypercholesterolemic rabbits, have provided insights into the potential benefits of SQS inhibition beyond lipid lowering. medchemexpress.comnih.gov
In hypercholesterolemic rabbit models, this compound acetate has been shown to decrease plasma cholesterol and triglyceride levels and suppress the development of atherosclerosis and xanthomatosis. medchemexpress.comnih.gov Importantly, it demonstrated the ability to alter the composition of coronary plaques, transforming macrophage/lipid-rich lesions into more stable fibromuscular plaques. medchemexpress.comnih.gov This was associated with decreased accumulation of oxidized lipoproteins, macrophages, and extracellular lipid in the plaques, as well as increased collagen concentration. nih.gov this compound acetate also suppressed the expression of matrix metalloproteinase-1 and plasminogen activator inhibitor-1 in the plaque, which are involved in plaque instability. nih.gov
These preclinical findings suggest that squalene synthase inhibition may have direct beneficial effects on the atherosclerotic process itself, in addition to its impact on lipid levels. medchemexpress.comnih.gov The increase in peripheral coenzyme Q10 levels observed in these studies also suggests potential synergistic benefits in atherosclerosis. nih.gov Continued preclinical research is vital to further elucidate these mechanisms and explore the full therapeutic potential of SSIs in cardiovascular disease.
Integration of Systems Biology and Omics Approaches in Drug Development for Hyperlipidemia
The development of drugs for complex conditions like hyperlipidemia is increasingly benefiting from the integration of systems biology and omics approaches. These methodologies provide a more comprehensive understanding of the intricate biological networks involved in lipid metabolism and atherosclerosis.
Systems biology, including the use of Genome-Scale Metabolic Models (GEMs), can help in understanding the interactions between metabolic pathways and identifying potential drug targets. uminho.pt By integrating omics data (genomics, transcriptomics, proteomics, and metabolomics), context-specific GEMs can be reconstructed to provide a more accurate representation of cellular metabolism in specific disease states, such as hyperlipidemia and atherosclerosis. uminho.pt This can aid in identifying essential metabolic pathways and potential drug targets through computational analyses. uminho.pt
In the context of squalene synthase inhibitors, systems biology and omics approaches can contribute to understanding the broader impact of SQS inhibition on cellular lipid profiles, inflammatory pathways, and other biological processes. This can help in predicting potential off-target effects, identifying patient populations who might benefit most from SSI therapy, and designing more effective combination therapies. While the provided search results did not specifically detail the application of these approaches to this compound itself, the general trend in drug development for hyperlipidemia involves such integrated strategies. uminho.ptmdpi.com
Q & A
Q. What is the primary mechanism of action of Lapaquistat in cholesterol biosynthesis, and how is this validated experimentally?
this compound inhibits squalene synthase (SQS), a key enzyme converting farnesyl pyrophosphate (FPP) to squalene in the cholesterol biosynthesis pathway. Unlike statins, it preserves mevalonate-derived isoprenoids critical for cellular functions . Methodological validation :
- In vitro assays : HepG2 cells or rat liver microsomes are used to measure SQS activity via radiolabeled FPP conversion .
- Animal models : WHHLMI rabbits (LDL receptor-deficient) show dose-dependent reductions in LDL-C (21.6% with monotherapy) and aortic plaque stabilization via increased collagen content (28.9% at high dose) .
- Molecular docking : Computational models reveal interactions with residues like LYS A270 and ARG A265 via hydrogen bonds and hydrophobic interactions .
Q. How do researchers assess this compound’s impact on atherosclerotic plaque stability?
Plaque stability is evaluated through histopathological and biochemical metrics:
- Collagen content : Increased collagen (28.9 ± 4.6% in high-dose vs. 3.5 ± 0.7% in controls, p < 0.001) reduces plaque vulnerability .
- Macrophage infiltration : Reduced by 63–67% (p = 0.018–0.019) via immunohistochemistry .
- Lipid deposition : Extracellular lipid content decreases by 51–60% (p = 0.041–0.061) .
- Vulnerability index : Reduced by 83.6–90.5% (p < 0.001) through morphometric analysis of plaque cap thickness .
Q. What experimental models are used to study this compound’s anti-inflammatory effects?
- MKD disease models : RAW 264.7 macrophages treated with alendronate (ALD) and LPS mimic mevalonate kinase deficiency. This compound reduces IL-6 (from 84.07 ± 2.03 pg/mL to 65.44 ± 6.29 pg/mL) and TNF-α (from 404.7 ± 78.19 pg/mL to 212.9 ± 8.10 pg/mL) via multiplex cytokine assays .
- Mitochondrial integrity : Transmission electron microscopy (TEM) shows restored mitochondrial cristae structure after this compound treatment .
Advanced Research Questions
Q. How do researchers reconcile contradictions between this compound’s efficacy and hepatotoxicity?
Key findings :
- Efficacy : LDL-C reduction (18–21.6%) and hsCRP suppression in Phase II/III trials .
- Hepatotoxicity : 2.7% of patients showed ALT ≥3× ULN (vs. 0.7% with atorvastatin) .
Methodological insights : - Dose dependency : Higher doses (100 mg/day) correlate with liver enzyme elevation but greater LDL-C reduction .
- Metabolite analysis : LC/MS/MS detects T-91485 (active metabolite) in plasma, linked to both lipid-lowering and hepatic stress .
- Preclinical models : WHHLMI rabbits show no hepatotoxicity, suggesting species-specific metabolic differences .
Q. What strategies are proposed to mitigate this compound’s hepatotoxicity in preclinical studies?
- Combination therapy : Co-administration with statins lowers required this compound doses (e.g., 50 mg/day + atorvastatin) while maintaining LDL-C reduction (additional 15%) .
- Isoprenoid supplementation : Coenzyme Q10 (CoQ10) or farnesol analogs counterbalance SQS inhibition-induced FPP accumulation .
- Gene expression profiling : RNA-seq identifies pathways like FXR/PXR activation to predict hepatotoxicity risks .
Q. How does this compound modulate inflammatory pathways in metabolic disorders?
- Cytokine profiling : In MKD models, this compound reduces IL-6 (↓34.8%, p < 0.01) and TNF-α (↓47.4%, p < 0.0001) via ELISA and multiplex assays .
- NF-κB inhibition : Western blot shows suppressed IκBα phosphorylation in LPS-stimulated macrophages .
- Oxidative stress : TEM reveals reduced cytoplasmic vacuolation and lipid peroxidation markers (e.g., malondialdehyde) .
Q. What computational methods elucidate this compound’s molecular interactions?
- Docking simulations : AutoDock Vina or Schrödinger Suite predict binding affinities to SQS (ΔG = −9.2 kcal/mol) and key residues (e.g., SER A19, HIS A18) .
- MD simulations : GROMACS analyzes stability of this compound-protein complexes over 100 ns trajectories .
- QSAR modeling : Predicts hepatotoxicity risks based on structural analogs .
Methodological Tables
Q. Table 1. Key Biomarkers in this compound Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.